(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
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Description
The compound “(3-Fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a fluoro group (-F), a trifluoromethyl group (-CF3), a pyridinyl group (a nitrogen-containing aromatic ring), and an azetidinyl group (a four-membered nitrogen-containing ring). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The electron-withdrawing fluorine atoms could have a significant effect on the electronic structure of the molecule, potentially making the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing fluorine atoms and the electron-donating methoxy group. The compound could potentially undergo a variety of reactions, including nucleophilic aromatic substitution, electrophilic aromatic substitution, and various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and lipophilicity, potentially affecting its solubility and boiling point .Safety and Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. The presence of fluorine atoms could potentially make the compound reactive and possibly toxic, so it would be important to use appropriate personal protective equipment and handle the compound in a well-ventilated area .
properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F4N2O3/c1-25-14-3-2-10(6-13(14)18)16(24)23-8-12(9-23)26-11-4-5-22-15(7-11)17(19,20)21/h2-7,12H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBHEJSIPPHCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3-Fluoro-4-methoxybenzoyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine |
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